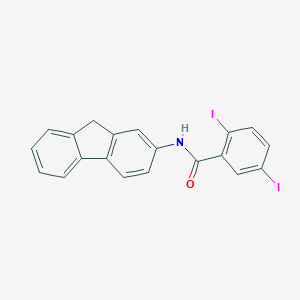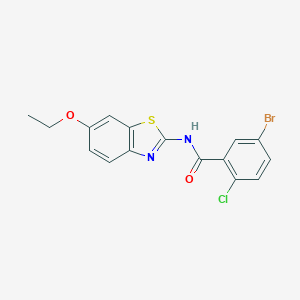![molecular formula C20H10BrCl3N2O2 B343024 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide](/img/structure/B343024.png)
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide is a complex organic compound with a molecular formula of C15H10BrCl2NO2. This compound is notable for its unique structure, which includes multiple halogen atoms and a benzooxazole ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzooxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the halogenated benzooxazole with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Halogenation: Bromine, chlorine gas
Amidation: 2,5-dichlorobenzoyl chloride, triethylamine
Coupling Reactions: Boronic acids, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure but lacks the benzooxazole ring.
2,5-Dichloro-N-(2-hydroxyphenyl)benzamide: Similar structure but with a hydroxyl group instead of the benzooxazole ring.
Uniqueness
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide is unique due to the presence of both the benzooxazole ring and multiple halogen atoms, which confer distinctive chemical properties and reactivity. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H10BrCl3N2O2 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C20H10BrCl3N2O2/c21-10-1-4-16(24)14(7-10)20-26-17-9-12(3-6-18(17)28-20)25-19(27)13-8-11(22)2-5-15(13)23/h1-9H,(H,25,27) |
Clave InChI |
YLCOANJSLFHROO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)Cl)Cl)N=C(O2)C4=C(C=CC(=C4)Br)Cl |
SMILES canónico |
C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)Cl)Cl)N=C(O2)C4=C(C=CC(=C4)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B342942.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B342944.png)
![N-[4-[(3-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B342945.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B342946.png)
![5-(3,5-diiodo-2-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B342948.png)


![2,5-dichloro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B342956.png)


![5-bromo-N-[2-(3-bromo-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B342961.png)
![5-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B342962.png)
![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B342963.png)
![5-bromo-2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B342965.png)
